molecular formula C11H19N3O B2497211 3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine CAS No. 1385696-54-7

3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine

Cat. No. B2497211
CAS RN: 1385696-54-7
M. Wt: 209.293
InChI Key: VABHRYJFVWSGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine” is a complex organic molecule that contains a piperidine ring and an oxadiazole ring . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various methods such as cyclization of 1,2-diamine derivatives . Oxadiazoles can be synthesized through the cyclization of O-acylamidoximes .


Molecular Structure Analysis

The molecule contains a total of 35 bonds, including 16 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 five-membered ring(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .

Scientific Research Applications

Drug Design and Pharmaceuticals

Piperidine derivatives, such as the one , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine moiety is a common structural element in many pharmaceuticals, indicating that your compound could potentially have applications in this field .

Synthesis of Biologically Active Compounds

The synthesis of substituted piperidines is an important task in modern organic chemistry . These compounds are often used as building blocks in the synthesis of biologically active compounds . Therefore, your compound could potentially be used in the synthesis of new drugs or other biologically active compounds .

Organocatalysis

Piperidine derivatives have been used as organocatalysts in various chemical reactions . For example, a combination of a quinoline organocatalyst and trifluoroacetic acid was used to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines . This suggests that your compound could potentially be used as an organocatalyst in similar reactions .

Multicomponent Reactions

Piperidine derivatives have been used in multicomponent reactions . These are reactions where three or more reactants combine to form a product, where basically all or most of the atoms contribute to the newly formed product . Your compound could potentially be used in such reactions .

Biological Activity Studies

Piperidine derivatives have been studied for their biological activity . This includes studies on their pharmacological activity . Therefore, your compound could potentially be studied for its biological activity .

Functionalization of Piperidines

Piperidine derivatives have been used in studies on the functionalization of piperidines . This involves the addition of functional groups to a piperidine ring . Your compound could potentially be used in such studies .

properties

IUPAC Name

5-(2-methylpropyl)-3-piperidin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-8(2)6-10-13-11(14-15-10)9-4-3-5-12-7-9/h8-9,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABHRYJFVWSGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine

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